molecular formula C17H15NO4 B11437872 (2Z)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide

(2Z)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide

Cat. No.: B11437872
M. Wt: 297.30 g/mol
InChI Key: HXBXYWGOSAUWDY-PTNGSMBKSA-N
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Description

(2Z)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide is an organic compound with a complex structure that includes both aromatic and enone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide typically involves the condensation of 4-methoxyaniline with a suitable diketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature carefully controlled to ensure the formation of the desired (2Z) isomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The enone moiety can be reduced to form a saturated ketone.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of a diketone.

    Reduction: Formation of a saturated ketone.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • (2Z)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide can be compared with other enone-containing compounds, such as chalcones and flavonoids.
  • Chalcones: Similar structure but lack the amide functionality.

    Flavonoids: More complex structures with additional hydroxyl and ether groups.

Uniqueness:

  • The presence of both hydroxyl and amide functionalities in this compound makes it unique compared to other enone-containing compounds. This dual functionality allows for a wider range of chemical reactions and potential applications.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

(Z)-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide

InChI

InChI=1S/C17H15NO4/c1-22-14-9-7-13(8-10-14)18-17(21)16(20)11-15(19)12-5-3-2-4-6-12/h2-11,19H,1H3,(H,18,21)/b15-11-

InChI Key

HXBXYWGOSAUWDY-PTNGSMBKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)/C=C(/C2=CC=CC=C2)\O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=CC=C2)O

Origin of Product

United States

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